1,4-b-D-Cellohexaitol
Description
1,4-b-D-Cellohexaitol (CAS: 61425-46-5) is a cellulose-derived oligosaccharide alcohol with the molecular formula C₃₆H₆₄O₃₁ and a molecular weight of 992.87 g/mol . It is synthesized via the reduction of cellohexaose (a six-unit β-1,4-linked D-glucose oligomer) using sodium borohydride, converting the terminal aldehyde group to a hydroxyl moiety . This compound is primarily utilized in enzymology studies, particularly as a potent inhibitor of cellobiose phosphorylase, an enzyme involved in cellulose degradation . Its solubility in aqueous solutions is reported as 45 g/L, making it suitable for biochemical assays .
Properties
IUPAC Name |
4-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLWGQTMCIKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,4-b-D-Cellohexaitol is synthesized through a series of chemical reactions involving carbohydrates. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is derived from oligosaccharides and involves multiple hydroxylation steps.
Chemical Reactions Analysis
1,4-b-D-Cellohexaitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-b-D-Cellohexaitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated for its potential use in antiviral therapies, particularly against HIV and Hepatitis B.
Industry: Utilized in the production of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism by which 1,4-b-D-Cellohexaitol exerts its effects involves the inhibition of viral replication. It targets specific viral enzymes and pathways, preventing the virus from multiplying and spreading. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the viral replication process.
Comparison with Similar Compounds
Research Implications and Gaps
Enzyme Kinetics : The marginal hydrolysis rate increase in Cellohexaitol vs. Cellopentaitol (~102% vs. 100%) warrants further mechanistic studies to elucidate chain-length-dependent enzyme binding .
Inhibitory Potency : Quantitative comparisons of Cellohexaitol and Cellopentaitol’s inhibition constants (Ki) for cellobiose phosphorylase are needed .
Thermodynamic Stability : Stability profiles (e.g., shelf life, degradation pathways) of these analogs remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
